N-(propan-2-yl)sulfamoyl fluoride
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Overview
Description
N-(propan-2-yl)sulfamoyl fluoride: is a chemical compound with the molecular formula C3H8FNO2S. It has garnered attention in various fields, including medical, environmental, and industrial research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(propan-2-yl)sulfamoyl fluoride typically involves the reaction of isopropylamine with sulfuryl fluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(CH3)2CHNH2 + SO2F2 → (CH3)2CHNSO2F + HF
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: N-(propan-2-yl)sulfamoyl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of isopropylamine and sulfuryl fluoride.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired products.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted sulfamoyl compounds can be formed.
Hydrolysis Products: The primary products of hydrolysis are isopropylamine and sulfuryl fluoride.
Scientific Research Applications
Chemistry: N-(propan-2-yl)sulfamoyl fluoride is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of various sulfamoyl derivatives, which are valuable intermediates in the production of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is utilized to study enzyme inhibition. It acts as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.
Medicine: this compound has potential applications in drug discovery. Its ability to inhibit specific enzymes makes it a candidate for the development of new therapeutic agents.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of N-(propan-2-yl)sulfamoyl fluoride involves its interaction with specific molecular targets, primarily enzymes. The compound acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can be reversible or irreversible, depending on the nature of the interaction.
Comparison with Similar Compounds
- N-(propan-2-yl)sulfamoyl chloride
- N-(propan-2-yl)sulfamoyl bromide
- N-(propan-2-yl)sulfamoyl iodide
Comparison: N-(propan-2-yl)sulfamoyl fluoride is unique due to the presence of the fluoride group, which imparts distinct chemical properties compared to its chloride, bromide, and iodide counterparts. The fluoride group is more electronegative, leading to differences in reactivity and stability. These differences make this compound particularly valuable in specific applications where its unique properties are advantageous .
Properties
IUPAC Name |
N-propan-2-ylsulfamoyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8FNO2S/c1-3(2)5-8(4,6)7/h3,5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRMQZQDFNJVLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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